1-acetyl-N,N-bis(butan-2-yl)azetidine-3-carboxamide
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Overview
Description
1-Acetyl-N,N-bis(butan-2-yl)azetidine-3-carboxamide is a synthetic compound that belongs to the class of azetidines.
Preparation Methods
The synthesis of 1-acetyl-N,N-bis(butan-2-yl)azetidine-3-carboxamide involves several steps. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Acetyl-N,N-bis(butan-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or acyl chlorides.
Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear amines.
Scientific Research Applications
1-Acetyl-N,N-bis(butan-2-yl)azetidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-acetyl-N,N-bis(butan-2-yl)azetidine-3-carboxamide involves its interaction with molecular targets through its azetidine ring. The ring strain in azetidines makes them reactive, allowing them to participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products .
Comparison with Similar Compounds
1-Acetyl-N,N-bis(butan-2-yl)azetidine-3-carboxamide can be compared with other azetidine derivatives such as:
N-(Butan-2-yl)azetidine-1-carboxamide: Similar in structure but lacks the acetyl group, which may affect its reactivity and applications.
Aziridines: Three-membered nitrogen-containing heterocycles that are more strained and reactive than azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles that are less strained and have different reactivity profiles.
Properties
IUPAC Name |
1-acetyl-N,N-di(butan-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-6-10(3)16(11(4)7-2)14(18)13-8-15(9-13)12(5)17/h10-11,13H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSZSFDYQPGTJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)C1CN(C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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